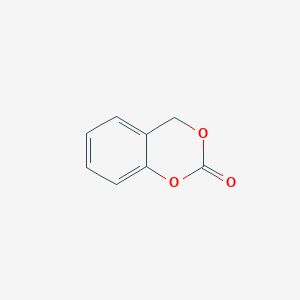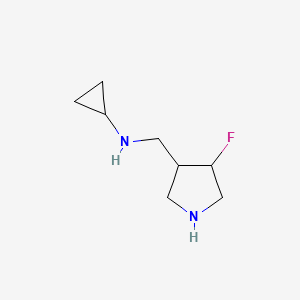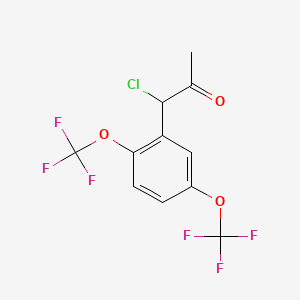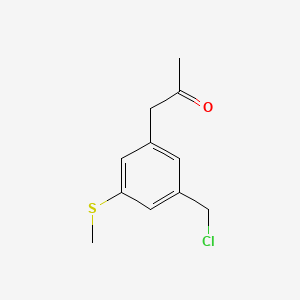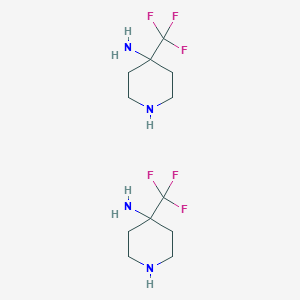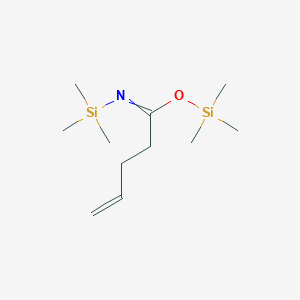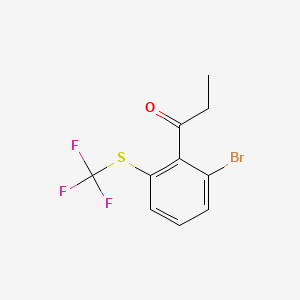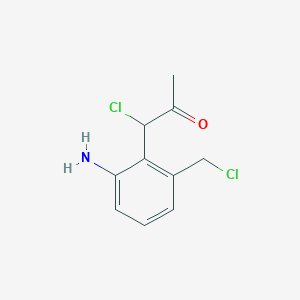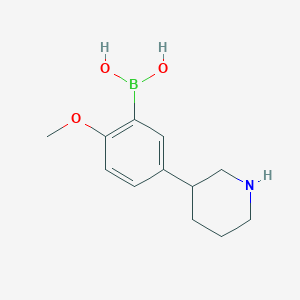
(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a piperidine moiety makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-5-(piperidin-3-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Protodeboronation: Acids (e.g., HCl) and solvents (e.g., methanol).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and piperidine groups, making it less versatile in certain reactions.
(3-Methoxypyridin-5-yl)boronic Acid: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.
(2-(1-Piperidinylmethyl)phenyl)boronic Acid: Similar structure but with a piperidinylmethyl group instead of a piperidin-3-yl group, affecting its steric and electronic properties.
Uniqueness: (2-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the combination of its methoxy group, piperidine moiety, and boronic acid functionality. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C12H18BNO3 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
(2-methoxy-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-5-4-9(7-11(12)13(15)16)10-3-2-6-14-8-10/h4-5,7,10,14-16H,2-3,6,8H2,1H3 |
InChI Key |
WXOXQHYBTTUMBF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCCNC2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



